

# Cross-trial comparison of different checkpoint inhibitor combinations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | S2101     |           |
| Cat. No.:            | B15583422 | Get Quote |

# A Comparative Guide to Checkpoint Inhibitor Combinations in Oncology

For Researchers, Scientists, and Drug Development Professionals

The advent of immune checkpoint inhibitors (ICIs) has revolutionized the treatment landscape for a multitude of cancers. By targeting key negative regulators of the immune system, these therapies unleash the body's own defenses to combat malignant cells. While monotherapy has shown significant success, the focus has increasingly shifted towards combination strategies to enhance efficacy, overcome resistance, and broaden the spectrum of patients who can benefit. This guide provides a cross-trial comparison of different checkpoint inhibitor combinations, supported by experimental data, to aid in research and development efforts.

### Key Checkpoint Inhibitor Combinations: An Overview

The most extensively studied and clinically validated checkpoint inhibitor combinations target the Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) and Programmed cell death protein 1 (PD-1) or its ligand (PD-L1) pathways. These two pathways represent distinct, non-redundant mechanisms of T-cell regulation. CTLA-4 primarily acts at the initial stage of T-cell activation in the lymph nodes, while the PD-1/PD-L1 axis functions to suppress activated T cells in peripheral tissues and the tumor microenvironment.[1] Dual blockade of both pathways has demonstrated synergistic anti-tumor activity.[2][3][4]



More recently, combinations involving newer checkpoint inhibitors, such as Lymphocyteactivation gene 3 (LAG-3), and targeted therapies like tyrosine kinase inhibitors (TKIs) and antiangiogenic agents, have shown promise and gained regulatory approval in various cancer types.

### Efficacy and Safety of Key Combinations: A Cross-Trial Comparison

The following tables summarize key efficacy and safety data from pivotal clinical trials of different checkpoint inhibitor combinations across various malignancies. It is important to note that direct cross-trial comparisons should be interpreted with caution due to differences in trial design, patient populations, and follow-up durations.[5][6]

# Dual Checkpoint Blockade: Anti-PD-1/PD-L1 + Anti-CTLA-4

Table 1: Efficacy of Anti-PD-1/PD-L1 + Anti-CTLA-4 Combinations



| Trial<br>(Combinati<br>on)                      | Cancer<br>Type        | Comparator       | Median<br>Overall<br>Survival<br>(OS) | Median<br>Progressio<br>n-Free<br>Survival<br>(PFS) | Objective<br>Response<br>Rate (ORR) |
|-------------------------------------------------|-----------------------|------------------|---------------------------------------|-----------------------------------------------------|-------------------------------------|
| CheckMate<br>067<br>(Nivolumab +<br>Ipilimumab) | Advanced<br>Melanoma  | Ipilimumab       | 72.1 months                           | 11.5 months                                         | 58%                                 |
| Nivolumab                                       | 36.9 months           | 6.9 months       | 45%                                   |                                                     |                                     |
| CheckMate<br>227<br>(Nivolumab +<br>Ipilimumab) | NSCLC (PD-<br>L1 ≥1%) | Chemotherap<br>y | 17.1 months                           | 5.1 months                                          | 35.9%                               |
| POSEIDON (Durvalumab + Tremelimuma b + Chemo)   | Metastatic<br>NSCLC   | Chemotherap<br>y | 14.0 months                           | 6.2 months                                          | 38.6%                               |

Sources:[7][8][9][10]

Table 2: Safety of Anti-PD-1/PD-L1 + Anti-CTLA-4 Combinations (Grade 3-4 Treatment-Related Adverse Events)



| Trial (Combination)                          | Cancer Type       | Incidence of Grade 3-4<br>TRAEs |
|----------------------------------------------|-------------------|---------------------------------|
| CheckMate 067 (Nivolumab + Ipilimumab)       | Advanced Melanoma | 59%                             |
| CheckMate 227 (Nivolumab + Ipilimumab)       | NSCLC (PD-L1 ≥1%) | 33%                             |
| POSEIDON (Durvalumab + Tremelimumab + Chemo) | Metastatic NSCLC  | 51.8%                           |

Sources:[7][8][11][12][13]

# Checkpoint Inhibitors + Tyrosine Kinase Inhibitors (TKIs)

Table 3: Efficacy of Checkpoint Inhibitor + TKI Combinations in Advanced Renal Cell Carcinoma (RCC)

| Trial<br>(Combination)                           | Comparator | Median Overall<br>Survival (OS) | Median<br>Progression-<br>Free Survival<br>(PFS) | Objective<br>Response<br>Rate (ORR) |
|--------------------------------------------------|------------|---------------------------------|--------------------------------------------------|-------------------------------------|
| KEYNOTE-426<br>(Pembrolizumab<br>+ Axitinib)     | Sunitinib  | 45.7 months                     | 15.7 months                                      | 60%                                 |
| CheckMate 9ER (Nivolumab + Cabozantinib)         | Sunitinib  | Not Reached                     | 16.6 months                                      | 55.7%                               |
| CLEAR (KEYNOTE-581) (Pembrolizumab + Lenvatinib) | Sunitinib  | Not Reached                     | 23.9 months                                      | 71%                                 |



Sources:[1][4][9][14][15][16][17][18][19][20][21][22][23][24]

Table 4: Safety of Checkpoint Inhibitor + TKI Combinations in Advanced RCC (Grade 3 or Higher Treatment-Related Adverse Events)

| Trial (Combination)                              | Incidence of Grade ≥3 TRAEs |
|--------------------------------------------------|-----------------------------|
| KEYNOTE-426 (Pembrolizumab + Axitinib)           | 75.8%                       |
| CheckMate 9ER (Nivolumab + Cabozantinib)         | 60.6%                       |
| CLEAR (KEYNOTE-581) (Pembrolizumab + Lenvatinib) | 72%                         |

Sources:[4][15][16][17][20][22][23][24]

### **Checkpoint Inhibitors + Anti-Angiogenic Agents**

Table 5: Efficacy of Atezolizumab + Bevacizumab in Unresectable Hepatocellular Carcinoma (HCC)

| Trial<br>(Combination)                        | Comparator | Median Overall<br>Survival (OS) | Median<br>Progression-<br>Free Survival<br>(PFS) | Objective<br>Response<br>Rate (ORR) |
|-----------------------------------------------|------------|---------------------------------|--------------------------------------------------|-------------------------------------|
| IMbrave150<br>(Atezolizumab +<br>Bevacizumab) | Sorafenib  | 19.2 months                     | 6.9 months                                       | 30%                                 |

Sources:[5][25][26][27][28]

Table 6: Safety of Atezolizumab + Bevacizumab in Unresectable HCC (Grade 3 or 4 Treatment-Related Adverse Events)

| Trial (Combination)                     | Incidence of Grade 3-4 TRAEs |
|-----------------------------------------|------------------------------|
| IMbrave150 (Atezolizumab + Bevacizumab) | 43%                          |



Sources:[5][25][27][28]

### **Dual Checkpoint Blockade with Novel Inhibitors: Anti-**PD-1 + Anti-LAG-3

Table 7: Efficacy of Nivolumab + Relatlimab in Advanced Melanoma

| Trial (Combination)                     | Comparator | Median Progression-Free<br>Survival (PFS) |
|-----------------------------------------|------------|-------------------------------------------|
| RELATIVITY-047 (Nivolumab + Relatlimab) | Nivolumab  | 10.1 months                               |

Sources:[29][30][31][32][33]

Table 8: Safety of Nivolumab + Relatlimab in Advanced Melanoma (Grade 3 or 4 Treatment-Related Adverse Events)

| Trial (Combination)                     | Incidence of Grade 3-4 TRAEs |
|-----------------------------------------|------------------------------|
| RELATIVITY-047 (Nivolumab + Relatlimab) | 21.1%                        |

Sources:[29][30][31][32][33]

#### **Experimental Protocols**

Detailed methodologies for the pivotal trials cited above are summarized below, providing insight into the study designs that generated the comparative data.

#### **CheckMate 067 (Nivolumab + Ipilimumab)**

- Study Design: Phase 3, randomized, double-blind trial.[3][7][8][10][34]
- Patient Population: Previously untreated patients with unresectable Stage III or IV melanoma.[7][34]
- Treatment Arms:



- Nivolumab (1 mg/kg) plus ipilimumab (3 mg/kg) every 3 weeks for 4 doses, followed by nivolumab (3 mg/kg) every 2 weeks.[7][8]
- Nivolumab (3 mg/kg) every 2 weeks plus placebo.[7]
- Ipilimumab (3 mg/kg) every 3 weeks for 4 doses plus placebo.
- Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).[3][34]

#### **KEYNOTE-426 (Pembrolizumab + Axitinib)**

- Study Design: Phase 3, randomized, open-label trial.[15][16][18][35]
- Patient Population: Treatment-naïve patients with advanced clear cell renal cell carcinoma (ccRCC).[15][18]
- Treatment Arms:
  - Pembrolizumab (200 mg) intravenously every 3 weeks for up to 35 cycles plus axitinib (5 mg) orally twice daily.[15][18]
  - Sunitinib (50 mg) orally once daily on a 4-weeks-on, 2-weeks-off schedule.[15][18]
- Primary Endpoints: Overall survival (OS) and progression-free survival (PFS).[15][16]

### **CheckMate 9ER (Nivolumab + Cabozantinib)**

- Study Design: Phase 3, randomized, open-label trial.[1][4][14][17][19]
- Patient Population: Previously untreated patients with advanced or metastatic renal cell carcinoma.[1][14]
- Treatment Arms:
  - Nivolumab (240 mg) every 2 weeks plus cabozantinib (40 mg) once daily.[1][17]
  - Sunitinib (50 mg) once daily for 4 weeks of each 6-week cycle.[1][17]
- Primary Endpoint: Progression-free survival (PFS).[14][17]



# POSEIDON (Durvalumab + Tremelimumab + Chemotherapy)

- Study Design: Phase 3, randomized, open-label, multicenter, global study.[2][11][12][13][36]
- Patient Population: Adult patients with metastatic non-small cell lung cancer (NSCLC)
   without EGFR mutations or ALK fusions.[2][36]
- Treatment Arms:
  - Durvalumab (1500 mg) + tremelimumab (75 mg) + platinum-based chemotherapy every 3 weeks for 4 cycles, followed by durvalumab maintenance and a fifth dose of tremelimumab at week 16.[2][11][12]
  - Durvalumab (1500 mg) + chemotherapy every 3 weeks for 4 cycles, followed by durvalumab maintenance.[2][11][12]
  - Chemotherapy for up to 6 cycles.[2][11][12]
- Primary Endpoints: Progression-free survival (PFS) and overall survival (OS) for durvalumab
   + chemotherapy versus chemotherapy alone.[2]

#### **IMbrave150 (Atezolizumab + Bevacizumab)**

- Study Design: Phase 3, open-label, multicenter, randomized trial.[5][25][26][27][28]
- Patient Population: Patients with unresectable hepatocellular carcinoma who had not previously received systemic treatment.[5][27]
- Treatment Arms:
  - Atezolizumab (1200 mg) plus bevacizumab (15 mg/kg) intravenously every 3 weeks.[5]
     [27]
  - Sorafenib (400 mg) orally twice daily.[5][27]
- Co-Primary Endpoints: Overall survival (OS) and progression-free survival (PFS).[26][27]



#### **RELATIVITY-047 (Nivolumab + Relatlimab)**

- Study Design: Phase 2/3, randomized, double-blind trial.[29][30][31][32][33]
- Patient Population: Patients aged 12 years or older with previously untreated, unresectable advanced stage III or IV melanoma.[29]
- Treatment Arms:
  - Fixed-dose combination of nivolumab (480 mg) and relatlimab (160 mg) intravenously every 4 weeks.[29][30]
  - Nivolumab (480 mg) alone intravenously every 4 weeks.[29][30]
- Primary Endpoint: Progression-free survival (PFS).[29]

### **Signaling Pathways and Mechanisms of Action**

Understanding the underlying biological pathways is crucial for interpreting the clinical data and designing future combination strategies.

#### **Immune Checkpoint Signaling**

















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CTLA-4 and PD-1 Pathways: Similarities, Differences, and Implications of Their Inhibition -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding LAG-3 Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of PD-1 signaling in health and immune-related diseases [frontiersin.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]



- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Clinical Trial Designs PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Combination therapy to overcome diverse challenges of Immune Checkpoint Inhibitors treatment PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Mechanisms of tyrosine kinase inhibitor resistance in renal cell carcinoma | Semantic Scholar [semanticscholar.org]
- 9. Combination Approaches to Target PD-1 Signaling in Cancer | Semantic Scholar [semanticscholar.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The VEGF signaling pathway in cancer: the road ahead PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. cusabio.com [cusabio.com]
- 14. Current Understanding of Cytotoxic T Lymphocyte Antigen-4 (CTLA-4) Signaling in T-Cell Biology and Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Current understanding of CTLA-4: from mechanism to autoimmune diseases [frontiersin.org]
- 16. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. CTLA4 Signaling Pathway | Thermo Fisher Scientific HK [thermofisher.com]
- 19. Frontiers | LAG3's Enigmatic Mechanism of Action [frontiersin.org]
- 20. Recent progress on tyrosine kinase inhibitors resistance in renal cell carcinoma: another brick in the wall? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. couhes.mit.edu [couhes.mit.edu]
- 23. researchgate.net [researchgate.net]
- 24. Combined Immune Checkpoint Therapy Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 25. mdpi.com [mdpi.com]
- 26. ClinPGx [clinpgx.org]
- 27. Mechanisms of tyrosine kinase inhibitor resistance in renal cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]



- 28. Frontiers | Combining Immune Checkpoint Inhibitors: Established and Emerging Targets and Strategies to Improve Outcomes in Melanoma [frontiersin.org]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Mechanisms of tyrosine kinase inhibitor resistance in renal cell carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. acrohealth.org [acrohealth.org]
- 32. evscienceconsultant.com [evscienceconsultant.com]
- 33. mann.usc.edu [mann.usc.edu]
- 34. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward PMC [pmc.ncbi.nlm.nih.gov]
- 35. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 36. PD1 signal transduction pathways in T cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-trial comparison of different checkpoint inhibitor combinations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583422#cross-trial-comparison-of-differentcheckpoint-inhibitor-combinations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com